molecular formula C9H11F2N B3028158 2-(1,1-Difluoroethyl)benzylamine CAS No. 1638767-86-8

2-(1,1-Difluoroethyl)benzylamine

Cat. No.: B3028158
CAS No.: 1638767-86-8
M. Wt: 171.19
InChI Key: NRWYQKMFOPAOQA-UHFFFAOYSA-N
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Description

2-(1,1-Difluoroethyl)benzylamine is a chemical compound with the molecular formula C9H11F2N and a molecular weight of 171.19 g/mol. It is characterized by the presence of a benzylamine group substituted with a difluoroethyl moiety. This compound has gained attention in various fields of research due to its unique chemical structure and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a benzylamine derivative reacts with a difluoroethylating agent under basic conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for 2-(1,1-Difluoroethyl)benzylamine may involve large-scale nucleophilic substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Difluoroethyl)benzylamine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield imines or nitriles, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(1,1-Difluoroethyl)benzylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1,1-Difluoroethyl)benzylamine involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The benzylamine moiety can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1,1-Difluoroethyl)benzylamine include:

    Benzylamine: Lacks the difluoroethyl group, making it less lipophilic and potentially less biologically active.

    2-(1,1-Difluoroethyl)aniline: Contains an aniline group instead of a benzylamine group, which may alter its reactivity and biological activity.

    2-(1,1-Difluoroethyl)phenethylamine: Has a phenethylamine scaffold, which can influence its pharmacological properties

Uniqueness

The presence of the difluoroethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications.

Properties

IUPAC Name

[2-(1,1-difluoroethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-9(10,11)8-5-3-2-4-7(8)6-12/h2-5H,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWYQKMFOPAOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101268210
Record name Benzenemethanamine, 2-(1,1-difluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101268210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638767-86-8
Record name Benzenemethanamine, 2-(1,1-difluoroethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638767-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 2-(1,1-difluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101268210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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